Morpholin-3-ylmethanamine Dihydrochloride: Structural Architecture, Synthesis, and Medicinal Utility
Morpholin-3-ylmethanamine Dihydrochloride: Structural Architecture, Synthesis, and Medicinal Utility
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of Morpholin-3-ylmethanamine dihydrochloride .
Chemical Identity & Structural Analysis[1][2][3]
Morpholin-3-ylmethanamine dihydrochloride (CAS: 1157076-33-9) is a saturated heterocyclic building block featuring a morpholine ring substituted at the C3 position with a primary aminomethyl group. As a dihydrochloride salt, it exists as a stable, polar solid, overcoming the volatility and oxidative instability of the free base.
Core Identification Data[2][4]
| Property | Specification |
| IUPAC Name | 1-(Morpholin-3-yl)methanamine dihydrochloride |
| Common Name | 3-(Aminomethyl)morpholine dihydrochloride |
| CAS Number | 1157076-33-9 |
| Molecular Formula | C₅H₁₂N₂O[1] · 2HCl |
| Molecular Weight | 189.08 g/mol (Salt); 116.16 g/mol (Free Base) |
| SMILES | Cl.Cl.NCC1COCCN1 |
| Chirality | Contains one stereocenter at C3. Available as racemate or enantiopure (R/S) forms. |
Structural Pharmacophore
The molecule offers three distinct vectors for drug design:
-
Ether Oxygen (Position 1): Acts as a weak hydrogen bond acceptor, crucial for kinase hinge binding (e.g., PI3K/mTOR inhibitors).
-
Secondary Amine (Position 4): A nucleophilic handle for functionalization (alkylation, acylation) or a basic center for salt bridge formation.
-
Primary Amine (Exocyclic): A versatile linker for fragment-based drug discovery (FBDD), allowing extension into solvent-exposed pockets.
Figure 1: Pharmacophoric analysis of the 3-aminomethylmorpholine scaffold.
Physicochemical Profile
The dihydrochloride salt significantly alters the physical properties compared to the oil-based free amine, facilitating handling and purification.
| Parameter | Value / Description | Context |
| Physical State | White to off-white crystalline solid | Highly hygroscopic; store under desiccant. |
| Solubility | >100 mg/mL in Water, DMSO | Excellent aqueous solubility due to ionic character. |
| Melting Point | >175°C (decomposition) | Typical for morpholine HCl salts; prevents sublimation. |
| Acidity (pKₐ) | pKₐ₁ ≈ 8.3 (Ring NH), pKₐ₂ ≈ 9.5 (Exocyclic NH₂) | Estimated values based on morpholine and methylamine. |
| LogP | -1.5 (Free Base, calc.) | Highly polar; reduces lipophilicity of drug candidates. |
Synthetic Methodologies
For research applications, the most reliable route involves the deprotection of commercially available Boc-protected intermediates. This method ensures high purity and avoids the harsh conditions of de novo cyclization.
Protocol: Deprotection of tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate
Objective: Isolate Morpholin-3-ylmethanamine dihydrochloride from its Boc-protected precursor.
Reagents:
-
Precursor: tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate (CAS 475106-18-4)
-
Acid Source: 4.0 M HCl in 1,4-Dioxane (anhydrous)
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of the Boc-precursor in minimal DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Acidification: Cool the solution to 0°C (ice bath). Dropwise add 10.0 eq of 4.0 M HCl in Dioxane.
-
Note: Excess acid ensures complete protonation of both amine sites.
-
-
Reaction: Remove the ice bath and stir at room temperature (25°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (stain with Ninhydrin) or LC-MS for the disappearance of the starting material [M+H]⁺ = 217.
-
-
Precipitation: As the reaction proceeds, the dihydrochloride salt often precipitates as a white solid. If no precipitate forms, add diethyl ether (Et₂O) to induce crystallization.
-
Isolation: Filter the solid under an inert atmosphere (nitrogen) to prevent moisture absorption. Wash the filter cake 3x with cold Et₂O.
-
Drying: Dry under high vacuum (0.1 mbar) for 12 hours to remove trace dioxane.
Figure 2: Synthetic workflow for the generation of the dihydrochloride salt.
Medicinal Chemistry Applications
"Escape from Flatland"
The morpholine ring is non-planar (chair conformation), offering a 3D vector that improves solubility and metabolic stability compared to planar aromatic rings (e.g., phenyl, pyridine). The 3-aminomethyl substituent introduces a chiral vector, allowing exploration of specific protein pockets.
Kinase Inhibition (PI3K/mTOR)
Morpholine derivatives are privileged scaffolds in kinase inhibitors. The ether oxygen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site.
-
Mechanism: The 3-aminomethyl group can extend into the ribose-binding pocket or the solvent front , improving selectivity between isoforms (e.g., PI3Kα vs. PI3Kδ).
-
Example: Analogues of ZSTK474 (a pan-PI3K inhibitor) utilize the morpholine oxygen for binding. Substitution at the 3-position has been explored to modulate potency and physicochemical properties.
Fragment Coupling
The primary amine is a high-utility handle for library synthesis:
-
Urea Formation: Reaction with isocyanates to form soluble urea linkers.[2]
-
Amide Coupling: Standard HATU/EDC coupling with carboxylic acids.
-
Reductive Amination: Coupling with aldehydes to form secondary amines.
Handling & Safety
-
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Weighing should be performed quickly or in a glovebox. Store in a desiccator.
-
Corrosivity: As an amine salt, it can be irritating to mucous membranes and eyes. Use standard PPE (gloves, goggles, fume hood).
-
Stability: Stable at room temperature if kept dry. Aqueous solutions should be used immediately or stored frozen to prevent bacterial growth or slow oxidation.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 44182325, 3-Aminomethyl-4-boc-morpholine. Retrieved from [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Efficient Synthesis of Morpholines via Hydroamination. Journal of Organic Chemistry, 81(19), 8696–8709. Retrieved from [Link]
-
Yaguchi, S., et al. (2006). Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor. Journal of the National Cancer Institute, 98(8), 545–556. (Contextual reference for morpholine scaffold utility). Retrieved from [Link]
